molecular formula C11H10FNO B13193777 3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile

3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13193777
M. Wt: 191.20 g/mol
InChI Key: UXCTZRWOLDBQTJ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, an oxirane (epoxide) ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Fluorination: Introduction of the fluoro group onto the aromatic ring.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group.

    Epoxidation: Formation of the oxirane ring through an epoxidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include diols or carbonyl compounds.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenyl isocyanate
  • 3-Fluoro-4-methylbenzonitrile
  • 3-Fluoro-4-methylphenyl isothiocyanate

Uniqueness

3-(3-Fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring in combination with the fluoro-substituted aromatic ring and nitrile group

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H10FNO/c1-7-3-4-8(5-9(7)12)11(2)10(6-13)14-11/h3-5,10H,1-2H3

InChI Key

UXCTZRWOLDBQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(O2)C#N)C)F

Origin of Product

United States

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